L-Cysteine, S-(1-methylethyl)-
Description
Contextualization within the Field of Sulfur-Containing Amino Acid Derivatives
Sulfur-containing amino acids, such as cysteine and methionine, are fundamental to life, playing crucial roles in protein structure, metabolism, and detoxification processes. nih.govmyfoodresearch.com Their derivatives, which include a wide array of modified structures, are a rich field of study. L-Cysteine, S-(1-methylethyl)-, also known as S-isopropyl-L-cysteine, is a derivative of the amino acid L-cysteine where the hydrogen of the thiol group is replaced by an isopropyl group. bldpharm.com This modification places it within the broader category of S-alkylcysteines, a group of compounds that have been identified in various natural sources, notably in plants of the Allium genus, such as garlic and onions. researchgate.net
The scientific interest in these compounds stems from their roles as flavor precursors and their potential health benefits. For instance, S-allylcysteine, another member of this family found in garlic, has been investigated for its various biological activities. nih.gov The introduction of different alkyl groups to the sulfur atom of cysteine can significantly alter the physicochemical properties and biological functions of the resulting molecule.
Historical Evolution of Academic Inquiry into S-Alkylcysteine Compounds
Academic inquiry into S-alkylcysteine compounds has a rich history, closely tied to the study of the chemistry of natural products, particularly those from the Allium genus. Early research focused on identifying and isolating the compounds responsible for the characteristic flavors and aromas of garlic and onions. This led to the discovery of various S-alk(en)yl-L-cysteine sulfoxides, which are precursors to the volatile sulfur compounds generated upon crushing or cutting these plants. researchgate.net
Over time, research has expanded to include the synthesis and biological evaluation of a wider range of S-alkylcysteine derivatives, including those not found in nature. The development of synthetic methodologies has allowed for the creation of novel compounds with tailored properties. google.comresearchgate.net This has been driven by the desire to understand the structure-activity relationships within this class of molecules and to explore their potential applications in fields such as food science and medicine. The enzymatic synthesis of these compounds is also an area of growing interest, offering more environmentally friendly production methods. nih.govresearchgate.net
Nomenclature and Classification within Chemical Literature
The systematic naming and classification of chemical compounds are essential for clear scientific communication. L-Cysteine, S-(1-methylethyl)- is the formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. However, it is also commonly referred to by its semi-systematic name, S-isopropyl-L-cysteine. bldpharm.com
From a classification standpoint, L-Cysteine, S-(1-methylethyl)- falls into several chemical categories. It is an amino acid derivative , specifically a derivative of L-cysteine. It is also classified as a thioether , due to the presence of the C-S-C bond. Within the broader context of organic chemistry, it is an organosulfur compound .
Interactive Data Tables
Below are interactive tables summarizing key information about L-Cysteine, S-(1-methylethyl)- and related compounds mentioned in this article.
Table 1: Physicochemical Properties of L-Cysteine, S-(1-methylethyl)-
| Property | Value |
| Molecular Formula | C6H13NO2S |
| Molecular Weight | 163.24 g/mol |
| CAS Number | 5443-40-3 |
Table 2: Comparison of Related S-Alkylcysteine Compounds
| Compound Name | Alkyl Group | Natural Occurrence |
| S-Methyl-L-cysteine | Methyl | Allium and Brassica species |
| S-Allyl-L-cysteine | Allyl | Garlic (Allium sativum) |
| S-Propyl-L-cysteine | Propyl | Onion (Allium cepa) |
| L-Cysteine, S-(1-methylethyl)- | Isopropyl | Primarily synthetic |
Detailed Research Findings
Research into L-Cysteine, S-(1-methylethyl)- and its analogs has provided insights into their synthesis and properties.
Synthesis of S-Alkylcysteines
The synthesis of S-alkylcysteines can be achieved through various chemical methods. A common approach involves the reaction of L-cysteine with an appropriate alkyl halide in a suitable solvent. For the synthesis of L-Cysteine, S-(1-methylethyl)-, this would involve reacting L-cysteine with an isopropyl halide.
Enzymatic synthesis represents a greener alternative to chemical methods. Enzymes such as γ-glutamyltranspeptidase have been used for the synthesis of γ-L-glutamyl-S-allyl-L-cysteine. nih.gov Similar enzymatic strategies could potentially be adapted for the production of S-isopropyl-L-cysteine. Another avenue is the use of enzymes like lipases to catalyze the esterification of L-cysteine, which can then be further modified. smolecule.com
Physicochemical Properties
The physicochemical properties of S-alkylcysteines are influenced by the nature of the alkyl group. The isopropyl group in L-Cysteine, S-(1-methylethyl)- is bulkier than the methyl or ethyl groups found in other common S-alkylcysteines. This difference in size and structure can affect properties such as solubility, crystallinity, and interaction with biological molecules. For instance, studies on amino acid isopropyl esters have explored their physicochemical properties for potential applications in drug delivery. mdpi.com The solubility of L-cysteine itself varies in different alcohols, with steric hindrance being a contributing factor, a principle that would also apply to its S-alkylated derivatives. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
5443-40-3 |
|---|---|
Molecular Formula |
C6H13NO2S |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-propan-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H13NO2S/c1-4(2)10-3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
RYSXZQIOOACQRG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)SCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemoenzymatic Production of L Cysteine, S 1 Methylethyl
Contemporary Chemical Synthesis Routes
Modern organic chemistry offers several strategies for the synthesis of S-isopropyl-L-cysteine, focusing on stereocontrol, mechanistic understanding, and sustainable practices.
Stereoselective Synthesis Approaches to L-Cysteine, S-(1-methylethyl)-
Maintaining the inherent chirality of the L-cysteine backbone is paramount during the synthesis of its derivatives. One effective strategy involves the use of chiral auxiliaries or cyclic intermediates derived from L-cysteine itself. For instance, a common approach is the S-alkylation of L-cysteine where the thiol group acts as a nucleophile, attacking an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl iodide.
A more advanced method for ensuring stereochemical integrity involves the use of a thiazolidine (B150603) intermediate, which can be prepared from L-cysteine methyl ester hydrochloride and pivalaldehyde. doi.org This cyclic adduct can be treated with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -90 °C) to generate a chiral lithium enolate. doi.org Subsequent reaction with an isopropyl halide as the electrophile introduces the S-isopropyl group. The final step involves the acidic hydrolysis of the thiazolidine ring to yield the desired S-isopropyl-L-cysteine with high enantiomeric purity. doi.org This method effectively prevents undesired side reactions like β-elimination and preserves the original stereochemistry of the starting L-amino acid. doi.org
Alternative photoredox-catalyzed methods have also emerged for the construction of β-thiolated amino acids, offering mild reaction conditions for generating the crucial carbon-sulfur bond. nih.gov These modern techniques provide powerful tools for accessing stereochemically pure amino acid derivatives. acs.orgacs.org
Precursor Chemistry and Mechanistic Studies of Thioether Bond Formation
The formation of the thioether bond in S-isopropyl-L-cysteine is fundamentally an S-alkylation reaction. The primary precursors for this transformation are an L-cysteine derivative and an isopropylating agent.
Precursor Selection:
Sulfur Nucleophile: L-cysteine or its ester derivatives are the most common starting points. The thiol (-SH) group is the key nucleophile. nih.gov
Isopropyl Electrophile: Isopropyl halides (e.g., 2-bromopropane, 2-iodopropane) are conventional electrophiles.
Mechanistic Pathway: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. cnr.it The thiol group of cysteine, often deprotonated in situ by a base to form a more potent thiolate anion (RS⁻), attacks the electrophilic carbon of the isopropylating agent. This concerted step results in the formation of the C-S bond and the displacement of the leaving group (e.g., bromide, iodide). The use of a base is crucial for enhancing the nucleophilicity of the thiol. cnr.itresearchgate.net
Recent advancements include the exploration of metal-catalyzed cross-coupling reactions to form the C-S bond, which can offer milder conditions and broader substrate scope compared to traditional SN2 reactions. thieme-connect.com Furthermore, mechanistic studies on related compounds, such as the radical-mediated formation of thioether bonds, provide deeper insights into the reactivity and potential side reactions in sulfur chemistry. nih.gov
| Precursor Class | Specific Example | Role in Reaction |
| Cysteine Source | L-Cysteine | Thiol Nucleophile |
| Isopropyl Source | 2-Bromopropane | Electrophile |
| Base | Sodium Hydroxide (B78521) | Thiol Deprotonation |
Application of Green Chemistry Principles in L-Cysteine, S-(1-methylethyl)- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including amino acid derivatives. unsw.edu.auresearchgate.net The synthesis of S-alkyl-L-cysteines provides a relevant case study for evaluating environmental impact. libretexts.org
An analysis based on the synthesis of the closely related S-methyl-L-cysteine highlights key green chemistry metrics that are also applicable to the production of S-isopropyl-L-cysteine. libretexts.org
Atom Economy: Traditional S-alkylation reactions can have a moderate atom economy. For example, the reaction of L-cysteine with an isopropyl halide and a base generates the desired product alongside a salt and water, meaning not all atoms from the reactants are incorporated into the final product. libretexts.orgacs.org
Use of Renewable Feedstocks: L-cysteine itself is a bio-based chemical, derived from natural and renewable sources, which aligns with green chemistry principles. libretexts.org
Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents and reagents. For example, using sodium hydroxide in water as a base is a greener alternative to using sodium hydride in methanol. libretexts.org Biocatalytic routes, which operate in aqueous media under mild conditions, represent a significant step towards safer chemical synthesis. wordpress.comdiva-portal.org
Waste Prevention: The prevention of waste is a primary goal. While traditional chemical synthesis can generate significant waste, process optimization and the shift towards catalytic, particularly biocatalytic, methods can dramatically reduce the E-factor (kg waste/kg product). libretexts.orgacs.org
| Green Chemistry Principle | Application in S-Isopropyl-L-Cysteine Synthesis |
| Prevention | Shift from stoichiometric reagents to catalytic (especially biocatalytic) methods to reduce waste. acs.org |
| Atom Economy | Enzymatic pathways, such as those using O-acetylserine sulfhydrylase, can offer higher atom economy. |
| Less Hazardous Synthesis | Replacing hazardous alkyl halides and strong bases with enzymatic systems in aqueous buffers. wordpress.com |
| Renewable Feedstocks | L-cysteine and substrates for fermentation (like glucose) are derived from renewable sources. libretexts.org |
| Energy Efficiency | Biocatalytic reactions are typically run at ambient or near-ambient temperatures and pressures. acs.org |
Biocatalytic and Enzymatic Synthesis Pathways
Chemoenzymatic strategies, which combine chemical and enzymatic steps, and fully biocatalytic routes are gaining prominence for the production of S-isopropyl-L-cysteine due to their high selectivity and sustainability. diva-portal.orgnih.govbiorxiv.orgacs.org
Identification and Characterization of Specific Enzyme Systems for Bioproduction
The key enzymes for the biocatalytic production of S-substituted cysteines belong to the cysteine biosynthetic pathway. mdpi.com The most relevant enzyme is O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase. researchgate.netplos.org
This enzyme catalyzes the final step in cysteine biosynthesis, which involves the reaction of O-acetyl-L-serine (OAS) with a sulfur source. core.ac.uk Crucially, many OASS isoenzymes exhibit broad substrate specificity, accepting various thiols in place of hydrogen sulfide. nih.gov
O-acetylserine sulfhydrylase (OASS): Isoenzymes such as OASS-A (CysK) and OASS-B (CysM) from bacteria like Escherichia coli and Salmonella typhimurium are well-characterized. researchgate.netplos.org OASS-B, in particular, is known for its promiscuity towards a range of sulfur donors, making it an excellent candidate for synthesizing S-alkyl-L-cysteine derivatives. nih.gov The reaction involves the PLP-dependent substitution of the acetyl group of OAS with isopropylthiol (propane-2-thiol).
Tryptophan Synthase: This enzyme has also been shown to catalyze the synthesis of S-substituted L-cysteines, such as S-phenyl-L-cysteine, from L-serine and the corresponding thiol. researchgate.netresearchgate.net This demonstrates its potential for producing other S-alkylated derivatives.
The characterization of these enzymes involves determining their kinetic parameters (Km, Vmax), optimal pH and temperature, and stability. nih.gov For instance, OASS isoenzymes from Datura innoxia show maximum activity at a pH of 7.6 and temperatures between 42-58°C. nih.gov Such characterization is vital for developing efficient biocatalytic processes.
Optimization of Bioreactor Design for Enhanced L-Cysteine, S-(1-methylethyl)- Production
Scaling up the enzymatic production of S-isopropyl-L-cysteine from the lab to an industrial scale requires careful optimization of the bioreactor environment. researchgate.net While specific reports on bioreactor design for this particular compound are scarce, principles from related L-cysteine and amino acid derivative fermentations are directly applicable. tum.dersc.org
Key Optimization Strategies:
High-Density Cell Cultures: Using fed-batch cultivation strategies allows for the growth of a high concentration of the microbial catalyst (e.g., engineered E. coli), which maximizes volumetric productivity. rsc.org This involves controlled feeding of nutrients like carbon and sulfur sources to maintain optimal growth and production rates.
Process Parameter Control: Real-time monitoring and control of critical parameters such as pH, temperature, dissolved oxygen, and substrate concentration are essential. For example, in a fed-batch process for a cysteine derivative, the pH might be controlled in stages to optimize both cell growth and product formation. nih.gov
Substrate/Product Toxicity Mitigation: High concentrations of substrates (like certain thiols) or the product itself can be toxic to the microbial cells. One strategy to overcome this is the implementation of a two-phase system, where an organic solvent is used to sequester the toxic compound, thereby reducing its concentration in the aqueous phase where the cells reside.
Metabolic Engineering: The production host is often genetically engineered to enhance the production pathway. This can involve overexpressing the key synthesis enzymes (like OASS), deleting genes responsible for product degradation, and enhancing the expression of exporter proteins to efficiently move the product out of the cell, preventing toxic intracellular accumulation. mdpi.com
A successful L-cysteine production process in a 5 L bioreactor achieved a titer of 35.54 g/L by employing a multi-pronged approach of pathway engineering, rebuilding the export system, and optimizing fermentation conditions. rsc.org These integrated strategies are crucial for developing an economically viable and efficient process for S-isopropyl-L-cysteine.
Genetic Engineering and Metabolic Engineering Strategies for Microbial Biosynthesis
The microbial biosynthesis of L-cysteine, S-(1-methylethyl)-, also known as S-isopropyl-L-cysteine, represents a sophisticated application of metabolic engineering and synthetic biology. While direct, end-to-end fermentative production from a simple carbon source like glucose has not been extensively documented in a single organism, a wealth of research into the overproduction of the precursor L-cysteine and the enzymatic synthesis of S-substituted L-cysteines provides a clear blueprint for achieving this goal. The strategy hinges on a chemoenzymatic or whole-cell biocatalysis approach, which combines a metabolically engineered microbial host with the enzymatic conversion of a supplied substrate.
The foundational step involves engineering a microbial chassis, typically Escherichia coli or Corynebacterium glutamicum, for the high-level production and accumulation of L-cysteine or its immediate precursor, O-acetyl-L-serine (OAS). mdpi.commdpi.com These engineered strains then serve as biocatalysts, expressing an enzyme capable of conjugating an isopropyl group from a donor molecule, such as 2-propanethiol (B166235), to the cysteine backbone.
Key metabolic engineering strategies for enhancing the production of L-cysteine precursors in host organisms are multifaceted and target several core areas of cellular metabolism. mdpi.comresearchgate.net These interventions are designed to increase the metabolic flux towards L-cysteine, prevent its degradation, and facilitate its export from the cell to avoid toxicity. mdpi.com
Enhancing the Precursor Biosynthesis Pathway: The biosynthesis of L-cysteine in E. coli begins with the glycolytic intermediate 3-phosphoglycerate, which is converted to L-serine. L-serine is then acetylated by serine O-acetyltransferase (SAT), encoded by the cysE gene, to form O-acetyl-L-serine (OAS). mdpi.comnasa.gov This step is a critical regulatory checkpoint and often the rate-limiting step. mdpi.com The final step is the incorporation of a sulfur source into OAS, catalyzed by O-acetylserine sulfhydrylase (OASS), encoded by the cysK or cysM genes, to yield L-cysteine. nasa.gov
A primary engineering strategy is to alleviate the feedback inhibition of the SAT enzyme by the final product, L-cysteine. mdpi.com Site-directed mutagenesis of the cysE gene has been employed to create feedback-insensitive SAT variants. For instance, replacing the methionine residue at position 256 in E. coli SAT has been shown to desensitize the enzyme to L-cysteine, leading to increased production. mdpi.com Furthermore, overexpressing the genes for the L-serine biosynthesis pathway (serA, serB, serC) can increase the pool of this crucial precursor, further boosting the flux towards L-cysteine. mdpi.com
Manipulation of Sulfur Metabolism and Degradation Pathways: Efficiently supplying sulfur is vital. Engineering strains to utilize thiosulfate (B1220275) as a sulfur source is a common strategy, as it is an energy-efficient pathway. d-nb.info Concurrently, it is essential to prevent the degradation of the synthesized L-cysteine. This is achieved by deleting genes that encode for L-cysteine degrading enzymes, such as L-cysteine desulfhydrases. researchgate.net
Improving Product Export: L-cysteine can be toxic to cells at high intracellular concentrations. Therefore, enhancing the export of L-cysteine or its S-substituted derivatives is a critical component of a successful production strategy. The overexpression of membrane transporter proteins, such as the YdeD exporter from E. coli, has been shown to effectively shuttle L-cysteine out of the cell, thereby reducing cellular stress and allowing for higher accumulation in the culture medium. mdpi.com
The table below summarizes the common genetic targets for engineering E. coli for enhanced L-cysteine production, which forms the basis for producing S-substituted derivatives.
| Engineering Strategy | Gene Target | Modification | Rationale |
| Alleviate Feedback Inhibition | cysE | Mutagenesis (e.g., M256I/T) & Overexpression | Desensitizes Serine O-acetyltransferase (SAT) to L-cysteine inhibition, increasing O-acetyl-L-serine (OAS) synthesis. mdpi.com |
| Increase Precursor Supply | serA, serC, serB | Overexpression | Boosts the biosynthesis of L-serine, the direct precursor for the L-cysteine pathway. mdpi.com |
| Enhance Final Synthesis Step | cysK, cysM | Overexpression | Increases the activity of O-acetylserine sulfhydrylase (cysteine synthase) for converting OAS. mdpi.com |
| Prevent Product Degradation | tnaA, sdaA, sdaB | Deletion/Knockout | Eliminates tryptophanase and L-serine deaminases that can degrade L-cysteine and its precursors. researchgate.net |
| Facilitate Product Export | ydeD, yfiK | Overexpression | Increases the efflux of L-cysteine from the cell, reducing intracellular toxicity and enabling higher titers. mdpi.com |
Enzymatic S-Isopropylation: With an L-cysteine or OAS-overproducing strain established, the final step is the enzymatic synthesis of S-isopropyl-L-cysteine. This is typically achieved by a whole-cell biocatalysis process where the engineered microbial culture is supplied with an isopropyl donor, most commonly 2-propanethiol (isopropyl thiol). The key is the presence of an enzyme with broad substrate specificity that can catalyze the β-replacement reaction.
Enzymes like tryptophan synthase and cysteine synthase (OASS) are well-suited for this role. kyoto-u.ac.jpresearchgate.net While their native function is specific, they have been shown to accept a range of alternative nucleophiles, including various thiols, to produce novel S-substituted amino acids. The reaction involves the enzyme-catalyzed condensation of L-serine (for tryptophan synthase) or O-acetyl-L-serine (for cysteine synthase) with the supplied thiol.
For example, tryptophan synthase can catalyze the reaction: L-Serine + 2-Propanethiol → S-isopropyl-L-cysteine + H₂O
Similarly, cysteine synthase (cysK or cysM product) catalyzes: O-Acetyl-L-serine + 2-Propanethiol → S-isopropyl-L-cysteine + Acetate
Research has demonstrated the capacity of these enzymes to synthesize a variety of S-alkyl-L-cysteines, supporting the feasibility of producing the S-isopropyl derivative. Engineering the enzyme itself, through directed evolution or rational design, can further enhance its activity and specificity towards the non-native isopropyl substrate.
The table below illustrates the versatility of β-replacement enzymes in synthesizing various S-substituted L-cysteines, providing the enzymatic basis for S-isopropyl-L-cysteine production.
| Enzyme | Enzyme Source | Substrates | Product Example |
| Tryptophan Synthase | Aeromonas hydrophila | L-Serine, Allylthiol | S-allyl-L-cysteine researchgate.net |
| Tryptophan Synthase | Escherichia coli | L-Serine, Thiobenzyl alcohol | S-benzyl-L-cysteine nih.gov |
| Cysteine Synthase (CysK/M) | Salmonella typhimurium | O-Acetyl-L-serine, Sodium hydrosulfide | L-cysteine nih.gov |
| Dioxygenase (IDO) | Bacillus thuringiensis | S-methyl-L-cysteine | S-methyl-L-cysteine sulfoxide (B87167) frontiersin.org |
By combining these genetic and metabolic engineering strategies, a robust microbial platform can be developed for the efficient biosynthesis of L-Cysteine, S-(1-methylethyl)-. This involves creating a host strain optimized for precursor supply and then leveraging the catalytic promiscuity of β-replacement enzymes to perform the final S-isopropylation step in a whole-cell bioconversion process.
Biochemical Roles and Enzymatic Interactions of L Cysteine, S 1 Methylethyl
Participation in Model Metabolic Pathways (Non-Human and In Vitro Systems)
Comprehensive studies detailing the metabolic processing of L-Cysteine, S-(1-methylethyl)- in non-human and in vitro settings are sparse.
In Vitro Studies of L-Cysteine, S-(1-methylethyl)- Metabolic Fate
There is a notable absence of published in vitro studies specifically investigating the metabolic breakdown or transformation of L-Cysteine, S-(1-methylethyl)-. While the metabolism of related compounds, such as S-methyl-L-cysteine, has been explored, direct experimental data on the S-isopropyl variant is lacking. General metabolic pathways for similar S-alkylcysteines often involve enzymatic cleavage of the carbon-sulfur bond by C-S lyases or oxidation of the sulfur atom, but specific studies confirming these routes for L-Cysteine, S-(1-methylethyl)- are not available.
Interactions with Microbial Metabolic Networks
Information regarding the interaction of L-Cysteine, S-(1-methylethyl)- with microbial metabolic networks is not documented in available scientific literature. Research on how microorganisms might utilize this compound as a nutrient source or how it might influence microbial metabolic pathways has not been published.
Role in Plant Biochemistry and Stress Responses
The role of L-Cysteine, S-(1-methylethyl)- in plant biochemistry and its potential involvement in stress response mechanisms is currently an uninvestigated area of research. While other S-alkylcysteines are known to occur in plants and participate in various biochemical processes, the specific presence or function of L-Cysteine, S-(1-methylethyl)- in plant systems has not been reported.
Comprehensive Enzyme Substrate and Inhibitor Studies
Detailed enzymatic studies to characterize L-Cysteine, S-(1-methylethyl)- as either a substrate or an inhibitor for specific enzymes are not described in the accessible scientific literature.
Characterization of Enzyme-L-Cysteine, S-(1-methylethyl)- Interactions and Binding Affinities
There are no available studies that characterize the binding interactions or measure the binding affinities of L-Cysteine, S-(1-methylethyl)- with any specific enzymes. Such studies are crucial for understanding the compound's potential biological activity.
Kinetic Analyses of Enzymatic Transformations Involving L-Cysteine, S-(1-methylethyl)-
Kinetic analyses, which would provide data on the rates and efficiencies of enzymatic reactions involving L-Cysteine, S-(1-methylethyl)-, have not been reported. Therefore, key kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) for enzymes that might act on this compound are unknown.
Structural Elucidation of Enzyme Active Sites and Binding Modes
The precise interaction between a molecule and an enzyme's active site is fundamental to its biological function. While direct crystallographic or extensive spectroscopic data for L-Cysteine, S-(1-methylethyl)- is not widely available in published literature, its potential binding modes can be inferred from detailed studies of L-cysteine and its analogues with various enzymes.
Enzymes such as cysteine dioxygenase (CDO) provide a well-characterized model for understanding how cysteine binds. CDO features a mononuclear non-heme Fe(II) ion in its active site, coordinated by a facial triad (B1167595) of three histidine residues. researchgate.net Spectroscopic studies, including electronic absorption, magnetic circular dichroism (MCD), and resonance Raman, have been pivotal in elucidating the binding of L-cysteine to this iron center. researchgate.netnih.gov Upon binding to the Fe(II) active site of CDO, L-cysteine acts as a bidentate ligand, coordinating to the iron through both its sulfur (thiolate) and nitrogen (amino) groups. researchgate.net This binding displaces water molecules and creates a specific electronic environment, evidenced by the appearance of sulfur-to-metal charge transfer transitions in MCD spectra. nih.gov
For L-Cysteine, S-(1-methylethyl)-, the presence of the bulky and hydrophobic isopropyl group attached to the sulfur atom introduces significant steric and electronic changes compared to native L-cysteine.
Key considerations for its binding mode include:
Blocked Thiol Coordination: The S-alkylation prevents the direct coordination of the sulfur atom to a metal center, such as the iron in CDO. This would fundamentally alter or inhibit its interaction with enzymes that rely on thiolate binding.
Steric Hindrance: The isopropyl group would likely clash with residues in a tightly constrained active site designed for L-cysteine. In the context of an enzyme like isopenicillin N synthase, which accommodates a tripeptide, substrate analogues with substitutions on the cysteine residue are known to affect binding and turnover. researchgate.net
Studies on cysteine protease inhibitors and other enzyme-ligand interactions show that even small modifications to a substrate can dramatically alter binding affinity and orientation. acs.orgbibliotekanauki.pl Therefore, it is predicted that L-Cysteine, S-(1-methylethyl)- would act as a poor substrate or a potential competitive inhibitor for enzymes that process L-cysteine, due to its inability to replicate the critical sulfur-mediated interactions.
| Enzyme/System | Typical L-Cysteine Interaction | Predicted Impact of S-(1-methylethyl) Group | Supporting Evidence/Analogy |
|---|---|---|---|
| Cysteine Dioxygenase (CDO) | Bidentate (S, N) coordination to Fe(II) center. | Inhibition of S-coordination; steric hindrance. | Spectroscopic studies show direct Fe-S bond is critical for catalysis. nih.govacs.org |
| Cysteine Synthase Complex | Binding to the PLP cofactor in the active site for conversion. | Altered fit and electronic character may prevent proper positioning. | Enzyme activity relies on precise substrate geometry. frontiersin.orgmdpi.com |
| Cysteine Proteases (e.g., Papain) | Nucleophilic attack by active site cysteine thiolate on substrate. | Not a substrate; may act as a weak inhibitor by occupying the active site. | The catalytic mechanism is dependent on the free thiol of the enzyme's cysteine. bibliotekanauki.pl |
Molecular Mechanisms of Action in Biological Systems (Mechanistic Studies, Non-Human/Clinical)
The biological effects of L-Cysteine, S-(1-methylethyl)- are likely dictated by its structural relationship to L-cysteine and its influence on metabolic pathways that depend on this amino acid.
Modulation of Cellular Signaling Pathways
A primary signaling pathway influenced by cysteine metabolism is the Keap1-Nrf2 pathway, a master regulator of the antioxidant response. mdpi.com Under normal conditions, the protein Keap1, which is rich in reactive cysteine residues, binds to the transcription factor Nrf2 and targets it for degradation. nih.gov During oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. mdpi.com Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those involved in glutathione (B108866) synthesis. frontiersin.org
L-Cysteine, S-(1-methylethyl)- is not an electrophile and its blocked thiol group prevents it from directly modifying Keap1's sensor cysteines. However, it can modulate this pathway indirectly. If metabolized within the cell to yield free L-cysteine, it would increase the substrate pool for the synthesis of glutathione (GSH). patsnap.comdrugbank.com An elevated GSH level can alter the cellular redox state, which in turn can influence Keap1's conformation and Nrf2 stability. Studies have shown that the availability of cystine (the oxidized dimer of cysteine) can induce Nrf2, dependent on its uptake and reduction to cysteine, highlighting the sensitivity of this pathway to the cysteine pool. nih.gov
Involvement in Post-Translational Modifications
Cysteine is unique among amino acids for the diverse range of oxidative post-translational modifications (PTMs) its thiol group can undergo. These reversible modifications, including S-sulfenylation (Cys-SOH), S-nitrosylation (Cys-SNO), and S-glutathionylation, act as molecular switches that regulate protein function, localization, and interaction in response to cellular redox signals. acs.orgnih.govmdpi.com
L-Cysteine, S-(1-methylethyl)- cannot directly participate in these thiol-based PTMs because its reactive sulfhydryl group is capped by the isopropyl moiety. Its primary role in this context would be indirect, through its potential to alter the cellular redox environment. By serving as a delivery vehicle for L-cysteine, the compound could boost the synthesis of glutathione. caldic.com Glutathione is central to redox-based PTMs, particularly S-glutathionylation, where it is directly attached to protein thiols, and in reversing other oxidative modifications via the glutaredoxin system. nih.gov Therefore, by influencing the size of the cellular glutathione pool, L-Cysteine, S-(1-methylethyl)- could indirectly impact the landscape of protein PTMs that are critical for redox signaling. nih.gov
Interplay with Redox Homeostasis in Model Organisms
Redox homeostasis is the dynamic balance between pro-oxidants (like reactive oxygen species, ROS) and antioxidants. The glutathione system is the most abundant and important endogenous antioxidant system for maintaining this balance. nih.gov Glutathione (GSH) is a tripeptide synthesized from glutamate, glycine, and cysteine. wikipedia.org The availability of L-cysteine is the rate-limiting factor in GSH synthesis. nih.govnih.gov
The primary mechanistic role of L-Cysteine, S-(1-methylethyl)- in biological systems is likely to act as a pro-drug or precursor for L-cysteine. Upon cellular uptake, enzymatic cleavage of the thioether bond would release L-cysteine, directly feeding into the glutathione synthesis pathway.
This mechanism impacts redox homeostasis in several ways:
Increased GSH Levels: Boosting L-cysteine availability directly stimulates the synthesis of GSH, enhancing the cell's capacity to neutralize ROS. nih.gov
Altered GSH/GSSG Ratio: The ratio of reduced glutathione (GSH) to its oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular oxidative stress. wikipedia.org By promoting GSH synthesis, the compound helps maintain a high GSH/GSSG ratio, indicative of a healthy, reducing cellular environment. nih.gov
Support for Glutathione-Dependent Enzymes: A robust GSH pool supports the function of enzymes like glutathione peroxidase and glutathione S-transferases, which use GSH to detoxify peroxides and xenobiotics, respectively. patsnap.com
This interplay with glutathione synthesis represents the most direct and significant molecular mechanism of action for L-Cysteine, S-(1-methylethyl)- in non-human biological systems.
| Mechanism | Molecular Target/Pathway | Predicted Effect of L-Cysteine, S-(1-methylethyl)- | Underlying Principle |
|---|---|---|---|
| Signaling Modulation | Keap1-Nrf2 Pathway | Indirectly promotes Nrf2 activation. | Metabolizes to L-cysteine, boosting GSH levels and altering the redox state that influences Keap1. nih.gov |
| Post-Translational Modification | Cysteine PTMs (e.g., S-glutathionylation) | Cannot be directly modified; indirectly alters the PTM landscape. | Increases the pool of glutathione, a key substrate and regulator for many thiol modifications. nih.govnih.gov |
| Redox Homeostasis | Glutathione Synthesis | Acts as a precursor to increase cellular GSH levels. | L-cysteine availability is the rate-limiting step for glutathione synthetase. nih.gov |
Advanced Analytical Methodologies for L Cysteine, S 1 Methylethyl Detection and Quantification
Sophisticated Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation and quantification of L-Cysteine, S-(1-methylethyl)-. Modern advancements in these techniques offer unparalleled sensitivity and specificity.
Mass spectrometry (MS) is a cornerstone for the analysis of amino acid derivatives due to its high sensitivity and ability to provide molecular weight and structural information.
Tandem Mass Spectrometry (MS/MS): This technique is instrumental in the structural confirmation and quantification of L-Cysteine, S-(1-methylethyl)-. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is unique to the molecule's structure, providing a high degree of confidence in its identification. For L-Cysteine, S-(1-methylethyl)-, characteristic fragmentation would involve the loss of the S-(1-methylethyl) group and other specific cleavages of the amino acid backbone. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govresearchgate.net
Ion Mobility Mass Spectrometry (IMS-MS): IMS-MS adds another dimension of separation based on the size, shape, and charge of the ion, offering significant advantages for isomeric and isobaric differentiation. rsc.orgacs.orgbiorxiv.org For the analysis of L-Cysteine, S-(1-methylethyl)-, IMS-MS can separate it from other isomers that have the same mass-to-charge ratio but different three-dimensional structures. The combination of chiral derivatization with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) has been shown to be effective for the chiral analysis of amino acids. rsc.orgbiorxiv.org This approach involves derivatizing the amino acid with a chiral reagent to form diastereomers that can then be separated by their different ion mobilities. acs.org The resulting collision cross-section (CCS) value is a unique physicochemical property that can be used for confident identification.
A hypothetical table of expected mass spectrometric data for L-Cysteine, S-(1-methylethyl)- is presented below.
| Technique | Ion Type | Expected m/z | Potential Fragments (MS/MS) | Notes |
| ESI-MS | [M+H]⁺ | 164.0791 | N/A | High-resolution mass spectrometry for accurate mass determination. |
| ESI-MS/MS | [M+H]⁺ | 164.0791 | Loss of H₂O, Loss of COOH, Cleavage of C-S bond | Provides structural confirmation. |
| IMS-MS | [M+H]⁺ | 164.0791 | N/A | Provides a Collision Cross-Section (CCS) value for enhanced specificity. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and connectivity of a compound. researchgate.netnih.gov For L-Cysteine, S-(1-methylethyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be employed for complete structural elucidation. beilstein-journals.org
¹H NMR: Would show distinct signals for the protons of the methylethyl group (a doublet for the methyl protons and a septet for the methine proton), the α-proton, and the β-protons of the cysteine backbone. The chemical shifts and coupling constants (³JHH) provide information about the connectivity and conformation of the molecule. beilstein-journals.org
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbon, α-carbon, β-carbon, and the carbons of the S-(1-methylethyl) group.
2D NMR:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity between the α-proton and β-protons, and within the methylethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection of the S-(1-methylethyl) group to the sulfur atom of the cysteine moiety.
Based on the structure of L-Cysteine, S-(1-methylethyl)- and typical chemical shifts for similar amino acid derivatives, a table of predicted ¹H and ¹³C NMR chemical shifts is provided below. chemicalbook.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | ~3.8 - 4.2 | ~55 - 60 |
| β-CH₂ | ~2.9 - 3.3 | ~35 - 40 |
| S-CH | ~3.0 - 3.4 | ~30 - 35 |
| CH₃ (isopropyl) | ~1.3 - 1.5 (doublet) | ~20 - 25 |
| COOH | ~10 - 12 (or not observed) | ~170 - 175 |
Hyphenated techniques that couple the separation power of chromatography with the identification capabilities of spectroscopy are invaluable for analyzing complex mixtures. news-medical.netalwsci.com
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples HPLC with an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. rjpn.orgiosrphr.org For the analysis of L-Cysteine, S-(1-methylethyl)- in a biological or synthetic mixture, LC-NMR can provide on-line structural elucidation of the target compound as well as any related impurities or metabolites. iosrphr.org This is particularly useful for unstable compounds that might degrade during offline collection and preparation. alwsci.com
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation of volatile compounds by gas chromatography with identification by infrared spectroscopy. news-medical.netrjpn.org Since L-Cysteine, S-(1-methylethyl)- is not sufficiently volatile for direct GC analysis, a derivatization step is required. The resulting derivative can be separated by GC, and the IR detector provides real-time infrared spectra of the eluting peaks. The IR spectrum provides information about the functional groups present in the molecule, which can aid in its identification. news-medical.net
High-Resolution Chromatographic Separation Techniques
Chromatographic methods are central to the isolation and quantification of L-Cysteine, S-(1-methylethyl)- from various sample matrices. The choice of technique depends on the physicochemical properties of the compound and the complexity of the sample.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. myfoodresearch.comsielc.comgoogle.com A robust HPLC method for L-Cysteine, S-(1-methylethyl)- would typically involve reversed-phase chromatography.
Method Development: The development of an HPLC method would involve the optimization of several parameters:
Column: A C18 column is commonly used for the separation of moderately polar compounds like amino acid derivatives. nih.govresearchgate.net
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation. mdpi.com The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the analyte.
Detection: UV detection at a low wavelength (e.g., 200-210 nm) can be used for quantification. sielc.com For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred approach. nih.govresearchgate.netmdpi.com
Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure its reliability. core.ac.uksciensage.info Validation parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components.
Linearity: The demonstration of a linear relationship between the concentration and the detector response over a defined range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. core.ac.ukoatext.com
A representative table of HPLC method parameters for the analysis of a related compound, S-Methyl L-Cysteine, is shown below, which can serve as a starting point for developing a method for L-Cysteine, S-(1-methylethyl)-. core.ac.uk
| Parameter | Condition |
| Column | Inertsustain GL-Science Column C-18 (150 mm x 4.6 mm; 5μ) |
| Mobile Phase | Phosphate buffer (pH 6.5): Acetonitrile (97:3) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 2.261 ± 0.0016 min |
| Linearity Range | 100-2000 µg/ml |
| LOD | 29.51 µg/ml |
| LOQ | 89.74 µg/ml |
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. science.gov Since amino acids like L-Cysteine, S-(1-methylethyl)- are non-volatile, a derivatization step is essential to increase their volatility and thermal stability. science.govresearchgate.net
Derivatization Strategies: Various reagents can be used to derivatize the amino and carboxyl functional groups of the amino acid. Common strategies include:
Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogens in the molecule to form volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov
Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with propanol/HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride). nih.gov Another approach is the formation of N(O,S)-ethoxycarbonylheptafluorobutyl esters. researchgate.net
Chloroformate Derivatization: Reaction with alkyl chloroformates, such as methyl chloroformate, in the presence of an alcohol leads to the formation of methoxycarbonyl derivatives, which are amenable to GC analysis. nist.gov
GC Analysis: The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., DB-5 or HP-5ms) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govnist.gov The latter (GC-MS) is highly preferred as it provides both retention time and mass spectral data, leading to a very confident identification of the analyte. nih.govnist.gov
A table summarizing potential derivatization reagents for the GC analysis of L-Cysteine, S-(1-methylethyl)- is provided below.
Capillary Electrophoresis and Chiral Separation Applications
No published studies were found that describe the use of capillary electrophoresis (CE) for the analysis or chiral separation of L-Cysteine, S-(1-methylethyl)-. General principles of CE, particularly its use in separating amino acid enantiomers with the aid of chiral selectors, are well-documented for other compounds. However, specific parameters such as background electrolyte composition, type of chiral selector (e.g., cyclodextrins), applied voltage, or detection methods for L-Cysteine, S-(1-methylethyl)- are not available.
Electrochemical Detection Methods and Biosensor Development
The development of electrochemical sensors and biosensors is a robust field for the detection of many biologically active molecules, including various amino acids. These methods offer high sensitivity and selectivity. However, the literature search did not yield any studies focused on the design or application of these technologies for the specific detection of L-Cysteine, S-(1-methylethyl)-.
Voltammetric and Amperometric Sensor Design
There is no available research on the design of voltammetric or amperometric sensors specifically for L-Cysteine, S-(1-methylethyl)-. While the electrochemical properties of L-cysteine itself are widely studied and utilized in sensor development, this knowledge cannot be directly extrapolated to its S-(1-methylethyl)- derivative without experimental validation. Data regarding optimal electrode materials, modification strategies, working potentials, and analytical performance metrics like limit of detection or linear range for L-Cysteine, S-(1-methylethyl)- are absent from the literature.
Development of Enzyme-Based Biosensors for Specific Detection
The development of enzyme-based biosensors relies on the highly specific interaction between an enzyme and its substrate. A search for enzymes that specifically recognize and metabolize L-Cysteine, S-(1-methylethyl)-, which would be a prerequisite for developing such a biosensor, did not return any results. Consequently, there are no reports on the development, characterization, or application of enzyme-based biosensors for the specific detection of this compound.
Derivatives, Analogues, and Structure Activity Relationship Studies of L Cysteine, S 1 Methylethyl
Design and Synthesis of L-Cysteine, S-(1-methylethyl)- Analogues
The design of analogues of L-Cysteine, S-(1-methylethyl)- is often guided by the goal of modulating physicochemical properties such as lipophilicity, steric bulk, and metabolic stability to enhance biological activity or to probe interactions with a biological target. The synthesis of these analogues can be achieved through several established chemical and enzymatic methods.
A common synthetic route involves the direct alkylation of L-cysteine with an appropriate isopropyl-containing electrophile. For instance, the reaction of L-cysteine with isopropyl bromide in a basic medium can yield S-isopropyl-L-cysteine. To create more complex analogues, variations of this approach are employed, utilizing different protecting group strategies for the amino and carboxyl functionalities of the cysteine backbone to allow for selective modifications.
Enzymatic synthesis offers a highly stereoselective alternative for the production of S-alkyl-L-cysteine derivatives. Enzymes such as cysteine synthase or O-acetylserine sulfhydrylase can catalyze the formation of S-substituted cysteines from O-acetylserine and a corresponding thiol. acs.org For example, the reaction of O-acetyl-L-serine with isopropyl mercaptan in the presence of a suitable enzyme could theoretically produce S-isopropyl-L-cysteine with high enantiomeric purity. This biocatalytic approach is advantageous for producing specific stereoisomers, which is crucial for understanding structure-activity relationships. doi.org
Furthermore, multicomponent reactions and chemoenzymatic cascades are being developed for the efficient one-pot synthesis of S-alkyl-L-cysteine analogues, offering a more streamlined and environmentally friendly process. acs.org
Table 1: Synthetic Approaches for S-Alkyl-L-Cysteine Analogues
| Synthetic Method | Description | Key Reagents/Enzymes | Advantages | Reference(s) |
| Direct Alkylation | Nucleophilic substitution reaction between L-cysteine and an alkyl halide. | L-cysteine, alkyl halide (e.g., isopropyl bromide), base. | Straightforward, versatile for various alkyl groups. | brieflands.com |
| Enzymatic Synthesis | Stereoselective synthesis using enzymes. | O-acetyl-L-serine, alkyl mercaptan, cysteine synthase. | High stereoselectivity, mild reaction conditions. | acs.orgdoi.org |
| Michael Addition | Addition of L-cysteine to an α,β-unsaturated carbonyl compound. | L-cysteine, α,β-unsaturated ester/ketone. | Forms a C-S bond at the β-position of the carbonyl. | chimia.ch |
Stereochemical Influences on Molecular Recognition and Reactivity
The stereochemistry of L-Cysteine, S-(1-methylethyl)- and its analogues plays a pivotal role in their biological activity. The fixed L-configuration of the α-carbon is a primary determinant for recognition by enzymes and receptors that have evolved to interact with natural L-amino acids. However, the introduction of a chiral center at the sulfur atom upon oxidation to a sulfoxide (B87167), or the use of D-cysteine as a starting material, can profoundly impact molecular recognition and reactivity.
The oxidation of the sulfur atom in S-alkyl-L-cysteine derivatives to form sulfoxides introduces a new stereocenter, leading to diastereomers. These diastereomers can exhibit different biological activities and metabolic fates. Enzymatic oxidation is often highly stereoselective, producing predominantly one diastereomer. doi.org The specific stereochemistry of the sulfoxide can influence its ability to act as a substrate or inhibitor for enzymes.
The conformation of the cysteinyl moiety itself is also influenced by the nature of the S-substituent. X-ray crystallographic studies of S-nitroso-L-cysteine ethyl ester hydrochloride have revealed the presence of different rotamers, with the gauche+ conformation being predominant. nih.gov The steric bulk of the S-isopropyl group would be expected to influence the conformational preferences around the Cα-Cβ and Cβ-S bonds, which in turn affects how the molecule presents its functional groups for interaction with a biological target.
Table 2: Stereochemical Considerations in S-Alkyl-L-Cysteine Derivatives
| Stereochemical Feature | Influence on Molecular Properties | Example | Reference(s) |
| α-Carbon Configuration (L vs. D) | Determines recognition by chiral biological targets like enzymes and receptors. | D-Cysteine derivatives can show significantly different or higher potency in some systems compared to L-isomers. | acs.org |
| Sulfoxide Diastereomers (R vs. S) | Affects biological activity and metabolic stability. | Enzymatic oxidation often leads to a specific sulfoxide diastereomer. | doi.org |
| Rotational Conformations | Influences the 3D shape and presentation of functional groups. | The S-alkyl group's size and shape affect the preferred rotamers around C-C and C-S bonds. | nih.gov |
Structure-Based Design Principles for Novel Related Compounds
Structure-based drug design (SBDD) is a powerful strategy for developing novel and potent inhibitors targeting specific enzymes or receptors. This approach relies on the three-dimensional structural information of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and selectivity.
In the context of L-cysteine derivatives, SBDD has been successfully applied to develop inhibitors for various enzymes. For example, structure-guided design has led to the discovery of potent S-trityl-L-cysteine analogues as inhibitors of the kinesin spindle protein (KSP), a target for cancer chemotherapy. nih.govnih.gov Molecular docking studies of these analogues within the allosteric binding site of KSP have provided insights into the key interactions and guided the optimization of the inhibitor scaffold. nih.gov
While specific SBDD studies focusing on L-Cysteine, S-(1-methylethyl)- are not widely reported, the principles can be readily applied. If this compound were identified as a hit in a screening campaign, its binding mode to the target protein would be determined. Computational modeling and docking studies would then be used to:
Identify key interactions: Analyze the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the S-isopropyl-L-cysteine and the protein's active or allosteric site.
Explore modifications: Virtually modify the S-isopropyl group to other alkyl or functionalized groups to improve binding affinity or selectivity. For instance, increasing the size or introducing polar groups to the isopropyl moiety could lead to additional favorable interactions.
Optimize the cysteine backbone: Investigate the effects of modifying the amino and carboxyl groups to enhance binding or improve pharmacokinetic properties.
A key aspect of SBDD is the iterative cycle of design, synthesis, and biological evaluation. The structural information from co-crystal structures of newly designed analogues with the target protein provides crucial feedback for the next round of design, leading to a progressive improvement in the inhibitor's properties.
Computational and Theoretical Studies of L Cysteine, S 1 Methylethyl
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how L-Cysteine, S-(1-methylethyl)-, also known as S-isopropyl-L-cysteine, might interact with biological targets such as proteins and enzymes.
While direct docking studies on L-Cysteine, S-(1-methylethyl)- are not extensively documented in publicly available literature, research on structurally similar S-alkyl-L-cysteine derivatives provides valuable insights. For instance, molecular docking studies have been performed on S-alkyl derivatives of thiosalicylic acid to investigate their interaction with antioxidant enzymes. researchgate.net These studies help to identify the binding affinity and the specific amino acid residues within the active site of an enzyme that are crucial for binding. For example, in a study of S-propyl derivatives, docking simulations revealed the binding poses and calculated the binding affinity towards enzymes like glutathione (B108866) peroxidase. researchgate.net This type of analysis can elucidate the potential for these compounds to modulate enzyme activity.
Furthermore, studies on solute receptors for L-cysteine and L-cystine in pathogens like Neisseria gonorrhoeae have utilized structural biology and binding assays to understand ligand recognition. nih.gov While no binding was detected for S-methyl-L-cysteine to the L-cystine receptor, these studies highlight the specificity of binding pockets and the structural features that govern molecular recognition. nih.gov Such information is critical for predicting whether L-Cysteine, S-(1-methylethyl)- would be a substrate or inhibitor for similar transport proteins or enzymes.
Molecular dynamics simulations can further refine the static picture provided by molecular docking by simulating the movement of atoms in the protein-ligand complex over time. This can reveal the stability of the predicted binding mode and any conformational changes that may occur upon binding.
A summary of representative molecular docking parameters for related compounds is presented below:
| Derivative | Target Enzyme | Binding Affinity (kcal/mol) |
| S-propyl derivative (L3) | Glutathione Peroxidase | -5.7 |
| S-propyl derivative (L3) | Catalase | -6.9 |
| S-propyl derivative (L3) | Superoxide Dismutase | -5.2 |
Table adapted from in silico results on S-alkyl derivatives. researchgate.net
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of L-Cysteine, S-(1-methylethyl)-. These calculations can predict various molecular descriptors that are key to its reactivity.
While specific quantum chemical studies on L-Cysteine, S-(1-methylethyl)- are not readily found, the principles can be inferred from studies on L-cysteine and its derivatives. These calculations typically determine:
Molecular Geometry: The optimized three-dimensional structure of the molecule.
Vibrational Frequencies: Predictions of the infrared and Raman spectra which can be compared with experimental data.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule indicate its electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack.
For L-Cysteine, S-(1-methylethyl)-, the sulfur atom, with its lone pairs of electrons, and the carboxyl and amino groups are expected to be key regions of chemical reactivity, which would be quantified by these quantum chemical parameters.
In Silico Prediction of L-Cysteine, S-(1-methylethyl)- Interactions and Transformations
In silico tools play a crucial role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates and other xenobiotics. For L-Cysteine, S-(1-methylethyl)-, these predictive models can offer insights into its likely fate within a biological system.
Computational models can predict potential metabolic transformations. For sulfur-containing amino acids, common metabolic pathways include S-oxidation, N-acetylation, and transamination. In silico systems can estimate the likelihood of these reactions for L-Cysteine, S-(1-methylethyl)- and identify the potential enzymes involved, such as those from the cytochrome P450 superfamily.
Furthermore, the physical properties of L-Cysteine, S-(1-methylethyl)-, such as its lipophilicity (logP), can be calculated. These properties are critical for predicting its absorption and distribution characteristics. The introduction of the S-isopropyl group increases the lipophilicity compared to L-cysteine, which can influence its ability to cross biological membranes. researchgate.net
Cheminformatics and Data Mining Approaches for Related Compounds
Cheminformatics and data mining techniques are powerful for analyzing large chemical datasets to uncover relationships between chemical structures and their biological or physicochemical properties. These approaches can be applied to L-Cysteine, S-(1-methylethyl)- and related compounds to make predictions and guide further research.
Quantitative Structure-Activity Relationship (QSAR): By compiling a dataset of S-alkyl-L-cysteine derivatives and their measured biological activities (e.g., enzyme inhibition), QSAR models can be developed. These models use molecular descriptors (e.g., size, electronic properties, lipophilicity) to create a mathematical equation that can predict the activity of new, untested compounds like L-Cysteine, S-(1-methylethyl)-.
Chemical Similarity Searching: Using the structure of L-Cysteine, S-(1-methylethyl)- as a query, large chemical databases can be searched to identify compounds with similar structural features. This can help in identifying molecules with potentially similar biological activities, metabolic pathways, or toxicological profiles. For example, S-carboxymethyl-l-cysteine (carbocisteine) is a structurally related, clinically approved drug, and comparisons to such compounds can be informative. mdpi.com
Protein-Ligand Interaction Databases: Data mining of publicly available protein-ligand complex structures can reveal common binding motifs for cysteine derivatives. This information can be used to hypothesize potential protein targets for L-Cysteine, S-(1-methylethyl)-.
These computational and theoretical approaches provide a framework for understanding the chemical and biological properties of L-Cysteine, S-(1-methylethyl)-, offering predictive power that can significantly accelerate research and development.
Applications of L Cysteine, S 1 Methylethyl in Chemical and Material Science
Role in Polymer Chemistry and Biopolymer Modification
The conjugation of amino acids to polymers is a widely explored strategy to enhance biocompatibility and introduce specific functionalities into materials. mdpi.comnih.gov L-cysteine and its derivatives are of particular interest due to their reactive thiol, amine, and carboxyl groups, which can improve properties like tissue adhesion. mdpi.comresearchgate.net
While the free thiol group of L-cysteine is often the primary site for covalent attachment to polymer backbones or surfaces, the role of S-alkylated derivatives like S-isopropyl-L-cysteine is inherently different. mdpi.comnih.gov With the thiol group blocked, any incorporation into a polymer structure would necessarily occur via its amine or carboxyl functionalities. This could involve forming amide bonds to become part of the polymer backbone in polyamides or being grafted onto existing polymers as a side chain.
Research in this specific area is limited, but the principles of polymer chemistry suggest that S-isopropyl-L-cysteine could be used to introduce bulky, moderately hydrophobic isopropyl groups into a polymer structure. This could influence the polymer's solubility, thermal stability, and self-assembly characteristics. However, detailed studies focusing specifically on the polymerization or polymer modification with S-isopropyl-L-cysteine are not widely documented in publicly available research.
Utilization in Novel Synthetic Reagent Development
Amino acid derivatives are fundamental building blocks in organic synthesis, often serving as chiral precursors for the creation of complex molecules, including pharmaceuticals. S-substituted cysteine derivatives, such as S-aryl-L-cysteines, are recognized as valuable intermediates in various synthetic pathways. google.com
While direct applications of S-isopropyl-L-cysteine as a novel synthetic reagent are not extensively reported, the related compound L-cysteine isopropyl ester hydrochloride is utilized in chemical synthesis. This ester derivative, where the carboxyl group is modified instead of the thiol, serves as a precursor in the preparation of rhodium complexes for catalytic applications.
The S-isopropyl moiety in L-Cysteine, S-(1-methylethyl)- offers a stable protecting group for the sulfur atom, which could be advantageous in multi-step syntheses where the thiol group needs to remain unreactive until a later stage. Its potential lies in serving as a specialized building block for creating molecules where a protected sulfur or a subsequent isopropyl-thioether functionality is required.
Application in Flavor Chemistry and Food Science
In food science, sulfur-containing amino acids are critical precursors to aroma compounds, particularly those responsible for savory and meaty flavors. L-cysteine itself is widely used in the food industry; when heated with reducing sugars in the Maillard reaction, it generates a range of volatile compounds that create characteristic meat-like flavors. google.comusda.govresearchgate.netcjbio.net
S-alk(en)yl-L-cysteine derivatives, naturally found in Allium species like garlic and onions, are key flavor precursors. mdpi.comresearchgate.net Upon enzymatic or thermal degradation, these compounds break down to release potent volatile thiols. For example:
S-allyl-L-cysteine in garlic is a precursor to allicin (B1665233) and other allyl-sulfur compounds. nih.gov
S-methyl-L-cysteine and S-1-propenyl-L-cysteine are precursors to characteristic onion and chive aromas. researchgate.netnih.gov
| Precursor Compound | Common Source | Key Volatile Product(s) | Associated Aroma |
| S-allyl-L-cysteine | Garlic | Diallyl disulfide, Allicin | Pungent, Garlic |
| S-methyl-L-cysteine | Cabbage, Onion | Dimethyl sulfide, Dimethyl disulfide | Cabbage, Sulfurous |
| S-1-propenyl-L-cysteine | Onion | Propanethial S-oxide | Lachrymatory (Onion tears) |
| L-Cysteine, S-(1-methylethyl)- | (Synthetic/Potential) | Isopropyl mercaptan | Sulfurous |
Precursor for Functional Materials and Nanostructures
The functionalization of nanomaterials with biological molecules is a rapidly growing field, aiming to create hybrid materials with enhanced stability, biocompatibility, and targeted functionality. L-cysteine is frequently used to coat or "cap" nanoparticles, such as those made of gold, silver, or metal oxides (e.g., ZnO, Fe₃O₄). mdpi.comnih.govresearchgate.net In these applications, the thiol group of L-cysteine typically forms a strong bond with the nanoparticle surface, anchoring the molecule. mdpi.com This surface modification can prevent particle aggregation and provide functional groups (-NH₂ and -COOH) for further conjugation. rscf.rursc.org
For L-Cysteine, S-(1-methylethyl)-, the application in this area is fundamentally altered because the thiol group is blocked. It cannot bind to surfaces through a strong thiol-metal interaction. Instead, attachment to a nanoparticle surface would have to occur through its amine or carboxyl groups. This would result in a different orientation of the molecule on the surface and expose the more hydrophobic isopropyl-thioether group to the surrounding environment.
This could be leveraged to create nanoparticles with altered surface properties, such as increased hydrophobicity, which might be useful for specific applications in catalysis or as fillers in polymer nanocomposites. However, there is a notable lack of specific research detailing the use of S-isopropyl-L-cysteine as a capping or functionalizing agent for the synthesis of nanostructures.
Environmental Fate and Degradation Mechanisms of L Cysteine, S 1 Methylethyl
Microbial Biodegradation Mechanisms in Environmental Compartments
Microbial activity is expected to be a significant factor in the degradation of L-Cysteine, S-(1-methylethyl)- in soil and aquatic environments. Bacteria have evolved specific enzymatic pathways to metabolize S-alkyl-cysteine compounds, often as a means of salvaging cysteine or utilizing the compound as a carbon, nitrogen, or sulfur source. nih.govnih.gov
A key pathway for the degradation of S-alkyl-cysteines in soil bacteria involves a two-step enzymatic process. nih.govacs.org The first step is the oxidation of the sulfur atom to form an S-alkyl-cysteine sulfoxide (B87167), catalyzed by a flavoenzyme. nih.govacs.org The second step involves the cleavage of the carbon-sulfur bond of the sulfoxide, also catalyzed by a flavoenzyme, to release the alkyl group and ultimately regenerate cysteine. nih.govacs.org This pathway is found in various soil bacteria and represents a significant mechanism for the breakdown of such compounds. nih.gov
Another potential microbial degradation pathway involves the action of cysteine desulfhydrases. These enzymes are capable of degrading L-cysteine and some of its derivatives by cleaving the C-S bond to produce pyruvate, ammonia, and a sulfur-containing compound. mdpi.com While typically acting on cysteine, some desulfhydrases may exhibit activity towards S-alkylated derivatives.
Furthermore, the isopropanol (B130326) moiety of L-Cysteine, S-(1-methylethyl)- can also be subject to microbial degradation. Mixed microbial consortia have been shown to effectively degrade isopropanol, often converting it to acetone (B3395972) as an intermediate before complete mineralization. chemicalbook.com
Table 2: Key Enzymes in the Microbial Degradation of Cysteine and its Derivatives
| Enzyme | Function | Substrate(s) | Reference |
| S-alkyl-cysteine C-S monooxygenase | Cleavage of C-S bond in sulfoxides | S-alkyl-cysteine sulfoxides | nih.govacs.org |
| Cysteine Dioxygenase | Oxidation of cysteine | L-cysteine | acs.org |
| L-cysteine Desulfhydrase | Degradation of cysteine | L-cysteine | acs.orgmdpi.com |
This table highlights enzymes involved in the degradation of related compounds, which may play a role in the breakdown of L-Cysteine, S-(1-methylethyl)-.
Environmental Persistence and Transformation Products Analysis
The environmental persistence of L-Cysteine, S-(1-methylethyl)- is anticipated to be relatively low due to the likelihood of microbial degradation. Studies on the structurally related herbicide propachlor, which contains an N-isopropylaniline moiety, have shown that it disappears rapidly from soil, with half-lives generally less than a few weeks. researchgate.net While not a direct analogue, this suggests that the isopropyl group does not confer high persistence.
Transformation products resulting from the degradation of L-Cysteine, S-(1-methylethyl)- would likely include the corresponding sulfoxide, as a result of both photodegradation and initial microbial oxidation. researchgate.netnih.govacs.org Further microbial action would lead to the cleavage of the C-S bond, yielding cysteine and isopropanol. The isopropanol would likely be further metabolized to acetone and then to carbon dioxide. chemicalbook.com
Another class of potential transformation products are mercapturic acids (N-acetyl-L-cysteine conjugates). While typically formed as detoxification products in organisms, similar enzymatic processes could potentially occur in the environment, leading to the N-acetylation of the cysteine moiety. researchgate.net
Analysis of transformation products in environmental samples would likely involve techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to identify the polar metabolites expected from the degradation of an amino acid derivative.
Table 3: Potential Transformation Products of L-Cysteine, S-(1-methylethyl)-
| Transformation Product | Formation Pathway | Environmental Compartment |
| S-(1-methylethyl)-L-cysteine sulfoxide | Photodegradation, Microbial oxidation | Water, Soil |
| Cysteine | Microbial C-S bond cleavage | Soil, Water |
| Isopropanol | Microbial C-S bond cleavage | Soil, Water |
| Acetone | Microbial degradation of isopropanol | Soil, Water |
| N-acetyl-S-(1-methylethyl)-L-cysteine | Microbial N-acetylation | Soil, Water |
This table presents hypothetical transformation products based on known degradation pathways of similar compounds.
Future Directions and Emerging Research Avenues for L Cysteine, S 1 Methylethyl
Integration with Advanced High-Throughput Screening Technologies
The development of advanced high-throughput screening (HTS) technologies offers a powerful avenue for rapidly elucidating the biological interactions of L-Cysteine, S-(1-methylethyl)-. Traditional methods for studying amino acid derivatives are often too slow to screen large libraries of compounds or to profile interactions across the entire proteome. nih.gov Modern chemoproteomic platforms, however, have revolutionized this landscape.
Recent advancements in activity-based protein profiling (ABPP) are particularly relevant. For instance, the streamlined cysteine activity-based protein profiling (SLC-ABPP) method has increased sample throughput by over 40-fold, enabling the analysis of thousands of reactive cysteine sites in a short time. nih.govresearchgate.net This technique could be adapted to screen L-Cysteine, S-(1-methylethyl)- against vast libraries of proteins to identify specific binding partners or enzymes that may metabolize it. Furthermore, plate-based HTS platforms now allow for the interrogation of tens of thousands of reactive cysteines with minimal starting material, making large-scale screening more feasible and cost-effective. nih.govnih.gov
Integrating L-Cysteine, S-(1-methylethyl)- into these HTS workflows could rapidly identify its molecular targets, uncover novel biological functions, and screen for potential therapeutic activities. Such screens could focus on identifying its ability to modulate enzyme activity, interfere with protein-protein interactions, or act as a precursor in specific cellular pathways.
| HTS Technology | Principle | Potential Application for L-Cysteine, S-(1-methylethyl)- | Key Advantages |
| Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) | Uses desthiobiotin-based probes and advanced mass spectrometry for rapid profiling of reactive cysteine residues. nih.gov | Identification of proteome-wide protein targets that covalently interact with the compound or its metabolites. | 42-fold improvement in sample throughput; requires small protein amounts. nih.gov |
| Plate-Based Reactive Cysteine Profiling | A revamped platform enabling interrogation of ~18,000-24,000 reactive cysteines in 96- or 384-well plates. nih.gov | High-throughput screening of the compound's influence on cysteine reactivity across the proteome under various cellular conditions. | Reduced input material (10-20 µg); improved coverage; scalable for large libraries. nih.gov |
| Fluorescence Polarization (FP)-Based HTS | Measures the change in polarization of fluorescently labeled molecules upon binding to a target, suitable for studying enzyme inhibition. nih.gov | Screening for inhibitory or competitive activity of the compound against specific enzymes, such as proteases or kinases. | Reduced fluorescence interference; cost-effective and rapid; requires fewer operational steps. nih.gov |
| High-Content Screening (HCS) | Automated microscopic imaging to analyze cellular changes (e.g., morphology, protein localization) in response to a compound. washu.edu | Assessing the phenotypic effects of the compound on various cell lines to understand its functional role in cellular processes. | Provides multi-parametric data at the single-cell level; useful for phenotypic drug discovery. washu.edu |
Application of Machine Learning in Predictive Modeling
Machine learning (ML) and artificial intelligence are becoming indispensable tools in chemical and biological research. wiley.com For L-Cysteine, S-(1-methylethyl)-, these computational approaches can be used to build predictive models for its bioactivity, reactivity, and potential applications, thereby guiding and accelerating experimental research.
Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical correlation between the chemical structure of L-Cysteine, S-(1-methylethyl)- and its biological activity. researchgate.net By calculating various molecular descriptors (e.g., size, polarity, charge), researchers can predict its antioxidant potential or its ability to interact with specific biological targets. researchgate.net
Furthermore, ML algorithms like support vector machines (SVM) and deep learning networks are being used to predict the reactivity of cysteine residues within proteins based on their local amino acid sequence. nih.gov A similar approach could be developed to predict which proteins are likely to be modified or otherwise affected by L-Cysteine, S-(1-methylethyl)-. These models can also predict post-translational modifications and help identify cysteines that are particularly sensitive to redox modifications, a key aspect of cysteine biochemistry. frontiersin.orgnih.gov
| Machine Learning Model | Input Data | Predicted Outcome | Potential Impact for L-Cysteine, S-(1-methylethyl)- Research |
| Quantitative Structure-Activity Relationship (QSAR) | 1D and 2D molecular descriptors (structure, shape, polarity). researchgate.net | Biological activity (e.g., antioxidant capacity). researchgate.net | Predicts potential bioactivities, guiding experimental validation for antioxidant or other therapeutic properties. |
| Sequence-Based Cysteine Reactivity Prediction (e.g., sbPCR) | Local protein sequence features around cysteine residues. nih.gov | Hyper-reactivity of specific cysteine sites. nih.gov | Identifies potential protein targets by predicting which cysteine residues in the proteome are most likely to react with the compound. |
| Deep Learning for PTM Prediction | Protein sequences combined with feature representations (e.g., binary encoding). frontiersin.org | Likelihood of a cysteine site undergoing a specific post-translational modification (PTM). frontiersin.org | Predicts how the compound might influence or compete with natural PTMs on key regulatory proteins. |
| Structural Feature-Based Models | 3D structural features (e.g., solvent exposure, secondary structure, local charges). nih.gov | Redox sensitivity and modifiability of cysteines. nih.gov | Elucidates the structural determinants of reactivity, allowing for the rational design of experiments to test interactions with specific proteins. |
Exploration of Untapped Biochemical and Industrial Potentials
While L-cysteine and some of its derivatives are widely used in the food, pharmaceutical, and cosmetic industries, the specific potential of L-Cysteine, S-(1-methylethyl)- remains largely unexplored. wikipedia.orgnih.govresearchgate.net Future research should focus on leveraging its unique S-isopropyl group to unlock novel applications.
In the food industry, L-cysteine reacts with sugars in the Maillard reaction to produce savory meat flavors. wikipedia.org The S-isopropyl moiety of L-Cysteine, S-(1-methylethyl)- could potentially generate a unique flavor and aroma profile, offering new possibilities for the flavor industry.
In pharmaceuticals, other S-alkyl-cysteine compounds, such as S-allyl-cysteine found in garlic, have been studied for a range of biological activities, including antioxidant and neuroprotective effects. mdpi.com Investigating whether L-Cysteine, S-(1-methylethyl)- possesses similar or distinct pharmacological properties is a critical area for future research. Its structure could serve as a scaffold for the synthesis of new therapeutic agents.
Additionally, the industrial production of L-cysteine is moving away from animal-based hydrolysis towards more sustainable fermentation processes. nih.govnih.gov Developing microbial strains capable of biosynthesizing L-Cysteine, S-(1-methylethyl)- directly could provide a green and cost-effective source for its potential industrial applications.
| Industry | Known Application of L-Cysteine/Derivatives | Potential Untapped Application of L-Cysteine, S-(1-methylethyl)- | Research Approach |
| Food & Flavor | Precursor in Maillard reactions to create meat-like flavors. wikipedia.org | Generation of novel, unique flavor and aroma compounds due to the S-isopropyl group. | Reaction calorimetry and gas chromatography-mass spectrometry (GC-MS) to analyze reaction products with various sugars. |
| Pharmaceuticals | Precursor for drugs like N-acetylcysteine; S-allyl-cysteine exhibits antioxidant and anti-cancer properties. mdpi.com | Development of new prodrugs; investigation of unique antioxidant, anti-inflammatory, or neuroprotective activities. | In vitro cell-based assays to screen for biological activity, followed by in vivo animal model studies. |
| Cosmetics | Used in hair permanent wave applications to break disulfide bonds in keratin. nih.gov | Potential use in novel hair or skin care formulations as a conditioning agent or antioxidant. | Formulation studies to test stability and efficacy in cosmetic bases; safety and irritation testing. |
| Biotechnology | Fermentative production of L-cysteine using engineered microbes. nih.gov | Development of engineered metabolic pathways in microorganisms for the direct biosynthesis of the compound. | Metabolic engineering of E. coli or Corynebacterium glutamicum; optimization of fermentation conditions. |
Systems Biology Approaches to Understand Complex Interactions
To fully comprehend the biological impact of L-Cysteine, S-(1-methylethyl)-, a reductionist, single-target approach is insufficient. Systems biology offers a holistic framework to understand how this exogenous compound influences complex cellular networks, including metabolic and signaling pathways. wikipedia.org
By integrating multiple 'omics' datasets—such as proteomics, metabolomics, and transcriptomics—researchers can build comprehensive models of the cellular response to L-Cysteine, S-(1-methylethyl)-. For example, metabolomic analysis using techniques like capillary electrophoresis time-of-flight mass spectrometry could reveal how the compound alters key metabolic pathways, such as glycolysis, amino acid metabolism, or sulfur metabolism. nih.govgenome.jp
Chemoproteomic methods can identify the full spectrum of proteins that interact with the compound, while transcriptomics can show how it alters gene expression. nih.govnih.gov By integrating these layers of information, systems biology can create predictive models of the compound's mechanism of action, identify potential off-target effects, and uncover its role in complex cellular processes like redox homeostasis and stress responses. nih.govmdpi.com This approach is crucial for understanding how the cell metabolizes the compound and the downstream functional consequences of its presence.
| 'Omics' Technology | Type of Data Generated | Research Question Addressed | Expected Insights |
| Chemoproteomics | Identification and quantification of proteins that bind to L-Cysteine, S-(1-methylethyl)-. | What are the direct molecular targets of the compound within the cell? | Uncovering the primary binding partners and potential mechanisms of action. |
| Metabolomics | Quantitative profile of small-molecule metabolites (amino acids, organic acids, nucleotides). nih.gov | How does the compound perturb cellular metabolic networks? | Understanding its impact on pathways like sulfur metabolism, glutathione (B108866) synthesis, and energy production. nih.govresearchgate.net |
| Transcriptomics (RNA-seq) | Genome-wide gene expression changes in response to the compound. | Which signaling pathways and cellular processes are activated or repressed? | Identifying regulatory networks and cellular stress responses triggered by the compound. |
| Fluxomics (Metabolic Flux Analysis) | Rates of metabolic reactions within a biological system. | What is the metabolic fate of the compound and how does it alter pathway dynamics? | Tracing the conversion of the compound into other metabolites and quantifying its impact on central carbon and amino acid metabolism. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
